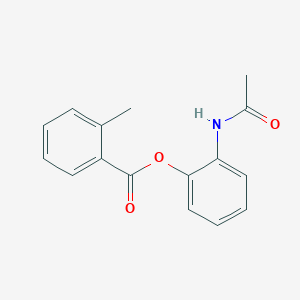![molecular formula C17H19BrN2O3S B250132 2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B250132.png)
2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2001 and has since been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties. In
Mechanism of Action
2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 exerts its effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival. 2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the inhibition of the expression of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 has also been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. In addition, 2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 has been shown to inhibit the replication of viruses such as HIV and hepatitis B.
Advantages and Limitations for Lab Experiments
2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and can be used at low concentrations. 2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 has also been shown to have a high degree of specificity for the NF-κB signaling pathway. However, 2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 has some limitations for lab experiments. It has been shown to have cytotoxic effects at high concentrations and can also inhibit the activity of other signaling pathways.
Future Directions
2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 has several potential future directions for research. It could be further studied for its anti-inflammatory, anti-cancer, and anti-viral properties. In addition, 2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 could be used in combination with other drugs to enhance its therapeutic effects. Further research could also be conducted to optimize the synthesis method of 2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 and to develop more specific inhibitors of the NF-κB signaling pathway.
Synthesis Methods
The synthesis of 2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 involves a series of chemical reactions. The starting material, 4-bromo-2,6-dimethylphenol, is first acetylated with acetic anhydride to form 4-bromo-2,6-dimethylphenyl acetate. This intermediate is then reacted with thioacetic acid to form 4-bromo-2,6-dimethylphenylthioacetate. The final step involves the reaction of 4-bromo-2,6-dimethylphenylthioacetate with 4,5-dimethyl-3-thiophenecarboxamide in the presence of a base to form 2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082.
Scientific Research Applications
2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the NF-κB signaling pathway, which plays a crucial role in the regulation of immune responses. 2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, 2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 has been shown to have anti-viral properties by inhibiting the replication of viruses such as HIV and hepatitis B.
properties
Molecular Formula |
C17H19BrN2O3S |
|---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
2-[[2-(4-bromo-2,6-dimethylphenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C17H19BrN2O3S/c1-8-5-12(18)6-9(2)15(8)23-7-13(21)20-17-14(16(19)22)10(3)11(4)24-17/h5-6H,7H2,1-4H3,(H2,19,22)(H,20,21) |
InChI Key |
IIXFXWMLVVISHN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N)C)Br |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-phenylbutanamide](/img/structure/B250049.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250050.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250051.png)
![4-{[2-(2,5-Dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B250052.png)

![2-[(cyclopropylcarbonyl)amino]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B250056.png)
![4-ethoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B250061.png)
![N-cyclohexyl-2-[(4-ethoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B250064.png)
![N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B250065.png)
![4-ethoxy-N-{[4-(propylsulfamoyl)phenyl]carbamothioyl}benzamide](/img/structure/B250066.png)
![N-(tert-butyl)-2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzamide](/img/structure/B250067.png)
![4-ethoxy-N-({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamothioyl)benzamide](/img/structure/B250068.png)

